![molecular formula C21H16N2O4 B13583741 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid CAS No. 254737-61-6](/img/structure/B13583741.png)
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid
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Overview
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is a complex organic compound with the molecular formula C22H18N2O4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with the Fmoc group. This can be achieved through the reaction of nicotinic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protective group, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nicotinic acid, while reduction will produce the free amino acid.
Scientific Research Applications
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of nicotinic acid during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Arg(Pbf)-OH: An Fmoc-protected arginine derivative used in peptide synthesis .
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Biological Activity
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid, commonly referred to as Fmoc-Nic, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of Fmoc-Nic, drawing from various research studies and findings.
Chemical Structure and Synthesis
Fmoc-Nic is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and bioactivity. The synthesis typically involves coupling reactions where the Fmoc (9-fluorenylmethoxycarbonyl) group is attached to nicotinic acid derivatives. This process often utilizes standard peptide coupling techniques, ensuring high purity and yield.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of Fmoc-Nic against various pathogens. For instance, a study demonstrated that derivatives of nicotinic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Antitumor Activity
Fmoc-Nic has also been investigated for its antitumor properties. Research indicates that derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
HT-29 (Colon Cancer) | 12.8 | Apoptotic pathway modulation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of Fmoc-Nic. Studies suggest that nicotinic acid derivatives can enhance cognitive function by modulating neurotransmitter release and protecting against neurodegenerative processes . The compound's ability to act on nicotinic acetylcholine receptors (nAChRs) may play a crucial role in these effects.
Case Studies
- Antibacterial Study : A study published in Frontiers in Microbiology evaluated the antibacterial efficacy of several nicotinic acid derivatives, including Fmoc-Nic. Results indicated a dose-dependent inhibition of bacterial growth, with Fmoc-Nic showing comparable effects to standard antibiotics .
- Antitumor Activity : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of Fmoc-Nic on various cancer cell lines. The compound was found to significantly reduce cell viability through apoptosis induction, with detailed mechanistic studies revealing involvement of mitochondrial pathways .
- Neuroprotective Study : Research highlighted in Neuroscience Letters demonstrated that Fmoc-Nic could protect neuronal cells from oxidative stress-induced damage. The study suggested that this protective effect is mediated through antioxidant mechanisms and modulation of inflammatory responses .
Properties
CAS No. |
254737-61-6 |
---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |
InChI Key |
XNVMLWFJIAKTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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